InChI=1S/C8H10N4O2.HNO3/c1-5-2-3-6 (12 (13)14)4-7 (5)11-8 (9)10;2-1 (3)4/h2-4H,1H3, (H4,9,10,11); (H,2,3,4)
. The SMILES representation is N(=O)(=O)O.N(C(=N)N)C1=CC(N(=O)=O)=CC=C1C
.
The synthesis of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate typically involves the following steps:
The molecular structure of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate can be described as follows:
1-(2-Methyl-5-nitrophenyl)guanidine nitrate participates in several chemical reactions:
These reactions are critical for its application in synthetic pathways for pharmaceuticals .
The mechanism of action for 1-(2-Methyl-5-nitrophenyl)guanidine nitrate primarily relates to its role as an intermediate in drug synthesis. It can influence biological pathways through:
Quantitative analyses often involve assessing its binding affinity to target enzymes or receptors to understand its pharmacological potential .
The physical and chemical properties of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 257.206 g/mol |
Melting Point | 218°C |
Appearance | Yellow crystalline powder |
Solubility | Soluble in water |
Purity | ≥97% (by HPLC) |
These properties are essential for determining handling procedures and storage conditions .
1-(2-Methyl-5-nitrophenyl)guanidine nitrate has several applications:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: